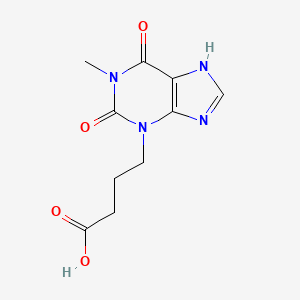
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system fused with a butanoic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a butanoic acid precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaN3 in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1-Methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
- Ethyl (1-Methyl-2,4-dioxo-1,4,6,7-tetrahydro[1,3]thiazolo[2,3-f]purin-3(2H)-yl)acetate
Uniqueness
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a purine ring with a butanoic acid moiety makes it particularly versatile for various applications in research and industry .
Propriétés
Numéro CAS |
69150-38-5 |
|---|---|
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
4-(1-methyl-2,6-dioxo-7H-purin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-13-9(17)7-8(12-5-11-7)14(10(13)18)4-2-3-6(15)16/h5H,2-4H2,1H3,(H,11,12)(H,15,16) |
Clé InChI |
SHSDGDIOAXTJRC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
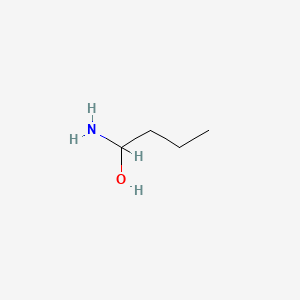

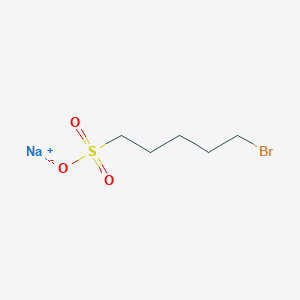


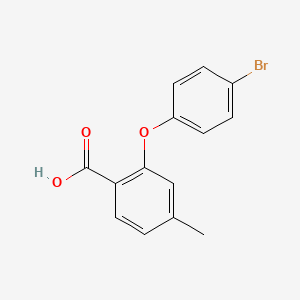


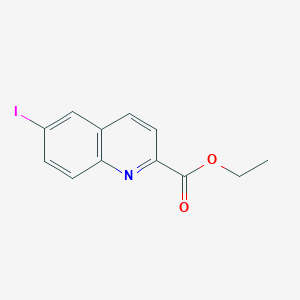




![8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8738060.png)
